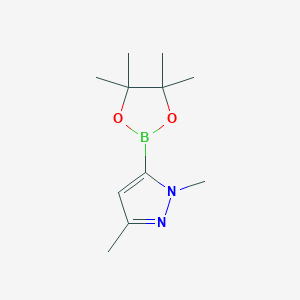

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Description

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure comprises a pyrazole core substituted with methyl groups at the 1- and 3-positions and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl or heteroaryl systems in pharmaceuticals and materials science . Its synthesis typically involves palladium-catalyzed borylation of halogenated pyrazole precursors, as exemplified by protocols using Pd2(dba)3 and X-Phos ligands .

Properties

IUPAC Name |

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-8-7-9(14(6)13-8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHOBXRNVCZJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406717 | |

| Record name | 1,3-DIMETHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-79-5 | |

| Record name | 1,3-DIMETHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

- Starting Materials: 5-bromo-1,3-dimethyl-1H-pyrazole or 5-iodo-1,3-dimethyl-1H-pyrazole.

- Borylating Agent: Bis(pinacolato)diboron (B2pin2).

- Catalysts: Various palladium catalysts have been employed, including:

- PdCl2(dppf)·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride)

- PdCl2(DPPF) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

- 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride (PEPPSI-IPr)

- Bases: Potassium carbonate, sodium carbonate, potassium phosphate, or cesium carbonate.

- Solvents: 1,4-dioxane, 1,2-dimethoxyethane (DME), or mixtures of these with water.

- Conditions: Reactions are typically conducted under inert atmosphere (nitrogen or argon) at temperatures ranging from 90°C to 130°C, often for 1 to 2 hours. Microwave irradiation has been used to accelerate the reaction.

Representative Experimental Procedures and Yields

| Entry | Catalyst & Ligand | Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | PdCl2(dppf)·CH2Cl2 | Sodium carbonate | 1,4-dioxane | 100°C | 2 h (microwave) | 19 | Inert atmosphere, microwave irradiation |

| 2 | PdCl2(DPPF) | Potassium phosphate | 1,4-dioxane/water | 90°C | 2 h | Not specified | Inert atmosphere |

| 3 | PEPPSI-IPr | Cesium carbonate | 1,2-dimethoxyethane/water | 120°C | 1 h | Not specified | Microwave irradiation |

| 4 | PdCl2(DPPF) | Potassium carbonate | 1,4-dioxane/water | 120°C | 1 h | 48 | Standard heating |

Mechanistic Insights

The palladium catalyst first undergoes oxidative addition with the halogenated pyrazole to form a Pd(II) complex. Transmetalation with bis(pinacolato)diboron transfers the boryl group to palladium. Finally, reductive elimination releases the borylated pyrazole product and regenerates the Pd(0) catalyst. The choice of base facilitates the transmetalation step and neutralizes the halide byproducts.

Purification and Characterization

- Purification is commonly achieved by preparative thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC).

- Characterization includes ^1H NMR spectroscopy, confirming the chemical shifts consistent with the pyrazole and pinacol boronate moieties.

- Mass spectrometry (MS) confirms the molecular ion peak corresponding to the expected molecular weight (~222 g/mol).

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Catalyst loading | 1-5 mol% Pd catalyst |

| Base equivalents | 2-4 equivalents |

| B2pin2 equivalents | 1.1-2.5 equivalents |

| Solvent system | 1,4-dioxane or DME with water co-solvent |

| Temperature | 90-130°C |

| Reaction time | 1-2 hours |

| Atmosphere | Nitrogen or argon (inert) |

| Yield range | 19-48% (varies with conditions) |

Research Findings and Optimization Notes

- Microwave-assisted borylation significantly reduces reaction time and can improve yields.

- The use of water as a co-solvent enhances catalyst activity and solubility of inorganic bases.

- Ligand choice on palladium catalysts affects reaction efficiency; bulky N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) provide high catalytic activity.

- Potassium phosphate and cesium carbonate bases tend to give better yields compared to sodium or potassium carbonate in some cases.

- Reaction scale and substrate purity influence the reproducibility of yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Dihydropyrazoles.

Substitution: Various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Agents :

Research has indicated that derivatives of 1H-pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance selectivity and potency against various cancer cell lines. The incorporation of boron-containing groups like the dioxaborolane enhances the compound's ability to interact with biological targets involved in cancer proliferation . -

Enzyme Inhibitors :

The compound has been investigated for its potential as an inhibitor of specific enzymes such as Aurora kinases. These enzymes are crucial in cell division and are often overexpressed in cancer cells. The structural modifications provided by the dioxaborolane moiety may facilitate stronger binding to the active sites of these enzymes, leading to improved inhibition profiles .

Catalytic Applications

-

Cross-Coupling Reactions :

The presence of boron in the compound allows for its use as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This application is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The stability and reactivity of the dioxaborolane group enable efficient coupling with various electrophiles . -

Synthesis of Heterocycles :

The compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions can be exploited to create more complex molecular architectures necessary for drug development .

Material Science Applications

-

Polymer Chemistry :

The incorporation of 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The boron-containing groups can improve the interaction between polymer chains and enhance overall material performance . -

Sensors :

Research indicates potential applications of this compound in developing sensors due to its electronic properties. When integrated into sensor devices, it may enhance sensitivity and selectivity towards specific analytes by altering the electronic environment around the sensing element .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole depends on its application:

In Organic Synthesis: Acts as a boron source in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

In Medicine: The boron atom can capture neutrons, leading to the release of high-energy particles that can destroy cancer cells in BNCT.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of pyrazole-boronic esters are highly dependent on substituent positions and electronic properties. Key analogs include:

*Calculated based on analogous structures .

- Electronic Effects : The electron-withdrawing chloro group in 4-chloro-1-methyl-5-Bpin-1H-pyrazole increases the electrophilicity of the boron center, enhancing cross-coupling efficiency . In contrast, the electron-donating methyl groups in the target compound may reduce reactivity but improve stability during storage.

- Steric Effects : Bulky substituents like phenyl (1-phenyl analog) or tetrahydropyran (THP) introduce steric hindrance, slowing coupling reactions but enabling regioselective transformations .

Research Findings and Trends

Recent studies highlight the versatility of pyrazole-boronic esters:

- High-Throughput Synthesis : Automated protocols for analogs like 3-methyl-5-Bpin-1H-pyrazole enable rapid exploration of structure-activity relationships (SAR) in drug discovery .

- Macromolecular Crystallography : Derivatives such as 4-Bpin-1H-pyrazole are employed in SHELX-based crystallographic studies for protein-ligand interaction mapping .

- Sustainability : Newer methods avoid toxic solvents (e.g., replacing dioxane with cyclopentyl methyl ether) .

Biological Activity

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a synthetic compound with potential applications in medicinal chemistry. Its structure includes a pyrazole moiety and a dioxaborolane substituent, which may influence its biological activity. This article reviews the biological activity of this compound based on existing literature and research findings.

Molecular Structure

The molecular formula of this compound is with a molecular weight of approximately 222.09 g/mol. The compound features several functional groups that may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁B₀₂ |

| Molecular Weight | 222.09 g/mol |

| CAS Number | 1036991-24-8 |

| Appearance | Yellow solid |

| Purity | ≥98.0% (HPLC) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds containing dioxaborolane groups can exhibit significant interactions with enzymes and receptors involved in cellular signaling pathways.

Case Studies and Research Findings

- Antitumor Activity : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. A study demonstrated that similar pyrazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models by targeting specific kinases involved in cell cycle regulation .

- Enzyme Inhibition : The presence of the dioxaborolane moiety may enhance the compound's ability to act as an enzyme inhibitor. For instance, compounds with similar structures have been shown to inhibit serine/threonine kinases effectively .

- Neuroprotective Effects : Some studies have suggested that pyrazole derivatives can exhibit neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Effective against serine/threonine kinases | |

| Neuroprotection | Modulation of neurotransmitter levels |

Toxicological Profile

The toxicological properties of this compound have not been fully characterized. Safety data sheets indicate no known carcinogenic effects or reproductive toxicity; however, further studies are required to establish a comprehensive toxicological profile .

Potential Side Effects

While specific side effects are not well documented for this compound alone, similar compounds have been associated with mild toxicity and adverse effects on the respiratory system upon exposure .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. A representative method involves reacting a halogenated pyrazole precursor (e.g., 5-bromo-1,3-dimethylpyrazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., Na₂CO₃) in a solvent system like THF/water or dioxane at elevated temperatures (80–100°C) . Purification is achieved via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this boronate ester?

- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.0–7.5 ppm for aromatic protons) and the dioxaborolane moiety (quartet for B-O adjacent CH₃ groups at δ ~1.3 ppm) .

- IR Spectroscopy : B-O stretching vibrations near 1350–1400 cm⁻¹ confirm the boronate ester .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile boronate ester in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryls, heterocycles, or functionalized polymers. For example, it has been used to prepare androgen receptor antagonists and BET bromodomain inhibitors via coupling with aryl/heteroaryl halides .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester. Avoid exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronate ester?

Key factors:

- Catalyst System : Pd(OAc)₂ with SPhos or XPhos ligands enhances turnover compared to Pd(PPh₃)₄ .

- Solvent : Mixed polar solvents (e.g., acetonitrile/water) improve solubility of inorganic bases (e.g., K₂CO₃) .

- Temperature : Microwave-assisted heating (100–130°C) reduces reaction time and side-product formation .

- Substoichiometric Boron Reagent Use : Excess boronate ester (1.2–1.5 equiv) compensates for potential hydrolysis .

Q. How should researchers address contradictions in coupling efficiency between similar substrates?

- Electronic Effects : Electron-deficient aryl halides couple faster but may require lower temperatures to avoid protodeboronation.

- Steric Hindrance : Bulky substituents near the reaction site necessitate bulkier ligands (e.g., DavePhos) .

- Base Selection : Weak bases (e.g., NaOAc) minimize competing hydrolysis in moisture-sensitive reactions .

Q. What mechanistic insights explain the role of this boronate ester in cross-coupling?

The transmetalation step involves transfer of the pyrazole-boryl group to the palladium center, facilitated by base-assisted activation of the boronate ester. Density functional theory (DFT) studies suggest that electron-rich pyrazole rings accelerate this step by stabilizing the Pd-B interaction .

Q. How can byproducts from incomplete coupling or protodeboronation be mitigated?

- Chromatographic Purification : Use silica gel with 5–10% EtOAc/hexane to separate unreacted boronate ester.

- Acidic Workup : Quench with dilute HCl to hydrolyze residual boronate esters, leaving the coupled product intact .

- Catalyst Recycling : Immobilized Pd catalysts (e.g., PdEnCat TPP30) reduce metal leaching and side reactions .

Q. What challenges arise when scaling up reactions involving this compound?

- Exothermic Reactions : Controlled addition of reagents and cooling (0–5°C) prevents runaway reactions during large-scale borylation .

- Solvent Volume : Switch to toluene or dioxane for easier solvent recovery .

- Cost-Efficiency : Substitute Pd₂(dba)₃ with cheaper Pd sources (e.g., Pd/C) for gram-scale syntheses .

Q. How does this boronate ester compare to alternative reagents (e.g., pinacol boronic esters)?

Q. Are computational methods useful for predicting its reactivity?

Yes. Molecular docking and DFT calculations model steric/electronic effects on coupling efficiency. For example, studies on analogous compounds show that substituents at the pyrazole 3-position significantly affect transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.